molecular formula C18H15N3O3 B2495807 Ethyl 4-(quinoxaline-6-carboxamido)benzoate CAS No. 881439-11-8

Ethyl 4-(quinoxaline-6-carboxamido)benzoate

Cat. No.: B2495807
CAS No.: 881439-11-8
M. Wt: 321.336
InChI Key: VPDVUQUMUXXTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is known for its unique structure, which combines a quinoxaline moiety with a benzoate ester, making it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(quinoxaline-6-carboxamido)benzoate typically involves the reaction of quinoxaline-6-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The process generally includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(quinoxaline-6-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoxaline-6-carboxylic acid derivatives.

    Reduction: Reduced amide and ester derivatives.

    Substitution: Substituted quinoxaline and benzoate derivatives.

Scientific Research Applications

Ethyl 4-(quinoxaline-6-carboxamido)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(quinoxaline-6-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Ethyl 4-(quinoxaline-6-carboxamido)benzoate can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antimicrobial agent used in veterinary medicine.

    Echinomycin: An anticancer antibiotic that intercalates with DNA.

    Atinoleutin: A compound with potential anticancer properties.

    Levomycin: An antibiotic with a quinoxaline core.

    Carbadox: An antimicrobial agent used in animal feed.

The uniqueness of this compound lies in its specific combination of a quinoxaline moiety with a benzoate ester, which imparts distinct biological activities and chemical properties.

Biological Activity

Ethyl 4-(quinoxaline-6-carboxamido)benzoate is a compound that belongs to the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiamoebic properties, supported by relevant case studies and research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects. The structural diversity of quinoxaline derivatives allows for the exploration of various pharmacological profiles, making them promising candidates for drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with carboxylic acids or their derivatives. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoxaline derivatives against various bacterial strains. This compound has shown promising results in inhibiting the growth of:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Streptococcus pyogenes

In a comparative study, several quinoxaline derivatives exhibited larger inhibition zones than standard antibiotics such as erythromycin and ampicillin, indicating a potential for developing new antibacterial agents based on this scaffold .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundEscherichia coli20
This compoundStaphylococcus aureus22
This compoundPseudomonas aeruginosa18
This compoundStreptococcus pyogenes19

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that this compound can induce cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies suggest that it may interact with key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)15
This compoundMDA-MB-231 (breast cancer)12

Antiamoebic Activity

In addition to its antibacterial and anticancer properties, this compound has shown activity against Entamoeba histolytica, the causative agent of amoebiasis. Studies indicate that quinoxaline derivatives can inhibit the proliferation of trophozoites and induce oxidative stress within the cells. The mechanism appears to involve the inhibition of thioredoxin reductase (EhTrxR), a critical enzyme for maintaining redox balance in E. histolytica .

Table 3: Antiamoebic Activity Against Entamoeba histolytica

CompoundIC50 (µM)Mechanism of ActionReference
This compound3.5Inhibition of EhTrxR

Properties

IUPAC Name

ethyl 4-(quinoxaline-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15-16(11-13)20-10-9-19-15/h3-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVUQUMUXXTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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